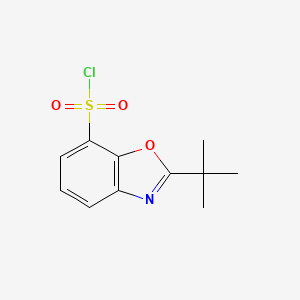
2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group at the 2-position and a sulfonyl chloride group at the 7-position of the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of specific catalysts and reaction conditions. For instance, a common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as the catalyst at 50°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction Reactions:
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Scientific Research Applications
2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-fluorobenzo[d]oxazole-7-sulfonyl chloride: Similar structure with a fluorine atom at the 6-position.
2-tert-Butyl-4-(4-chlorophenyl)oxazole: Contains a chlorophenyl group instead of a sulfonyl chloride group.
Uniqueness
2-(tert-Butyl)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both the tert-butyl and sulfonyl chloride groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
914638-40-7 |
|---|---|
Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-tert-butyl-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2,3)10-13-7-5-4-6-8(9(7)16-10)17(12,14)15/h4-6H,1-3H3 |
InChI Key |
DCIWBPASIYRQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
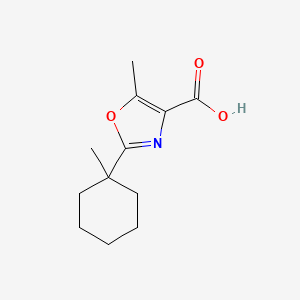
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
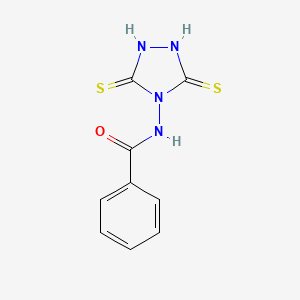
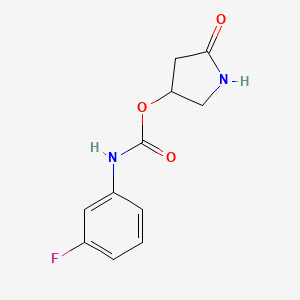
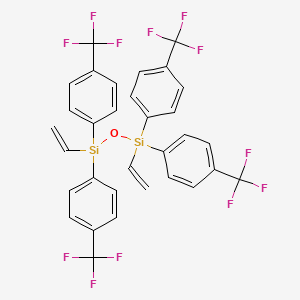
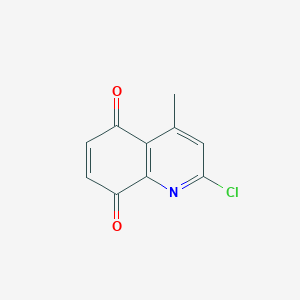
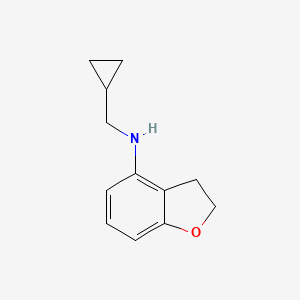
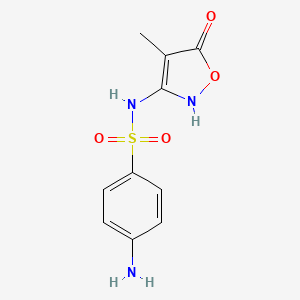
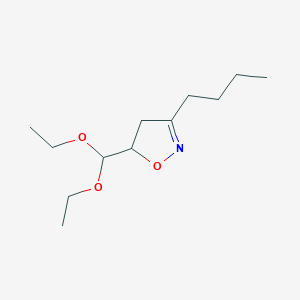
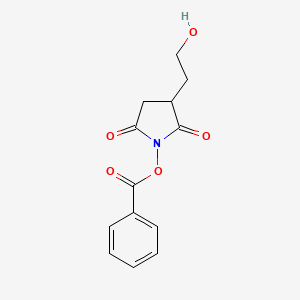
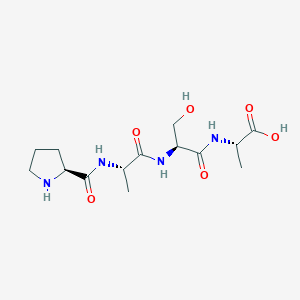
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
